molecular formula C10H14O B565575 1-(3,4-Dimethylphenyl)ethanol-13C,d3 CAS No. 1246816-91-0

1-(3,4-Dimethylphenyl)ethanol-13C,d3

Cat. No. B565575
CAS RN: 1246816-91-0
M. Wt: 154.232
InChI Key: WTTSQZZOTXFJJG-LBDFIVMYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanol-13C,d3, also known as alpha,3,4-Trimethyl-benzenemethanol-13C,d3 or alpha,3,4-Trimethyl-benzyl Alcohol-13C,d3, is a stable isotope-labelled compound . It has a molecular formula of C913CH11D3O and a molecular weight of 154.23 .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 consists of a benzene ring substituted with two methyl groups and one ethanol group . The presence of the 13C and D3 labels indicates that one of the carbon atoms is a carbon-13 isotope and three of the hydrogen atoms are deuterium isotopes .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 is not specified in the search results. It’s important to note that the mechanism of action would depend on the context in which this compound is used, such as in a biochemical or pharmacological setting .

Safety and Hazards

The safety and hazards associated with 1-(3,4-Dimethylphenyl)ethanol-13C,d3 are not provided in the search results. It’s crucial to handle all chemicals with appropriate safety measures, and refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The future directions for research or applications involving 1-(3,4-Dimethylphenyl)ethanol-13C,d3 are not specified in the search results. Given its stable isotope labelling, it could potentially be used in various scientific research fields, including proteomics and metabolic studies .

properties

IUPAC Name

2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)ethanol-13C,d3

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